N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S/c1-9-2-4-10(5-3-9)15-18-19-16(23-15)17-14(22)11-6-7-12-13(8-11)21-24-20-12/h2-8H,1H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOZKZHETWNRAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The thiadiazole ring is then introduced via a cyclization reaction with appropriate sulfur-containing reagents. The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole or thiadiazole rings to their corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is structurally analogous to several 1,3,4-oxadiazole derivatives reported in the literature. A comparative analysis of key structural features, physicochemical properties, and biological activities is provided below:
Key Observations :
- The target compound shares a 4-methylphenyl group with 8d, which may enhance hydrophobic interactions in biological systems.
- T11 and LMM5 demonstrate the importance of electron-withdrawing groups (e.g., nitro in T11 ) and sulfamoyl groups (in LMM5 ) for antiviral and antifungal activities, respectively. The target compound’s benzothiadiazole group may mimic these effects .
Biological Activity
N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies based on diverse research findings.
The compound is synthesized through a series of chemical reactions involving oxadiazole and benzothiadiazole derivatives. The general synthesis pathway includes:
- Formation of the Oxadiazole Ring : This is typically achieved by cyclizing hydrazides with carboxylic acids or their derivatives.
- Substitution Reactions : The introduction of the 4-methylphenyl group occurs via nucleophilic substitution methods.
The molecular structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H14N4O2S |
| Molecular Weight | 342.38 g/mol |
| CAS Number | 106924-04-3 |
| IUPAC Name | This compound |
Anticancer Activity
Research has highlighted the anticancer potential of oxadiazole derivatives, including our compound of interest. A study evaluated various oxadiazole derivatives against several cancer cell lines using MTT assays. The results indicated that compounds with similar structures exhibited significant cytotoxicity against:
- HepG2 (liver cancer)
- MCF7 (breast cancer)
- SW1116 (colon cancer)
A notable finding was that this compound demonstrated an IC50 value comparable to established chemotherapeutic agents .
Antimicrobial Activity
In vitro studies have also assessed the antimicrobial properties of this compound against various pathogens:
- Bacterial Strains :
- Escherichia coli
- Staphylococcus aureus
The compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MIC) in the range of 50–100 µg/mL .
- Fungal Strains :
- Candida albicans
The antifungal activity was evaluated through disk diffusion methods, showing promising results against fungal growth .
Study 1: Anticancer Efficacy
A recent study focused on the synthesis and biological evaluation of related oxadiazole compounds. Among them, our target compound was tested against multiple cancer cell lines and exhibited significant growth inhibition. The study concluded that structural modifications in oxadiazole derivatives could enhance their anticancer efficacy .
Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial properties of various oxadiazole derivatives including our compound. The results indicated that compounds with electron-donating groups like methyl on the phenyl ring showed enhanced activity against both bacterial and fungal strains .
Q & A
Advanced Research Question
- Cell Line Selection : Use diverse cancer models (e.g., MCF-7 breast cancer, A549 lung carcinoma) to assess broad-spectrum activity. Include non-cancerous cell lines (e.g., HEK293) for selectivity evaluation .
- Dose-Response Assays : Test concentrations from 1 nM to 100 µM over 48–72 hours. IC values <10 µM suggest therapeutic potential .
- Mechanistic Studies : Combine flow cytometry (apoptosis detection via Annexin V/PI staining) and Western blotting (e.g., caspase-3 activation) to elucidate pathways .
How can researchers resolve contradictions in reported biological activities across studies?
Advanced Research Question
Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardized Protocols : Adhere to CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size: CFU/mL) .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify trends. For example, conflicting IC values in breast cancer may correlate with estrogen receptor status .
- Orthogonal Assays : Validate enzyme inhibition (e.g., tyrosine kinase) via both fluorometric and radiometric methods to confirm activity .
What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced potency?
Advanced Research Question
Key modifications and their effects:
| Modification | Biological Impact | Reference |
|---|---|---|
| Substituent at oxadiazole C-5 | 4-Methylphenyl enhances lipophilicity and cellular uptake vs. unsubstituted analogs . | |
| Benzothiadiazole substitution | Electron-withdrawing groups (e.g., -NO) at C-6 improve kinase inhibition by 30% . | |
| Carboxamide replacement | Thioamide analogs show reduced cytotoxicity but higher solubility . |
What advanced techniques are used to study its mechanism of action at the molecular level?
Advanced Research Question
- Molecular Docking : Simulate binding to ATP pockets of target kinases (e.g., EGFR) using AutoDock Vina. High-affinity poses (ΔG < -8 kcal/mol) correlate with experimental IC .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., = 120 nM for HSP90) to quantify target engagement .
- CRISPR-Cas9 Screening : Knockout libraries identify synthetic lethal partners (e.g., BRCA1-mutant cells show heightened sensitivity) .
How should this compound be stored to maintain stability during long-term studies?
Basic Research Question
- Storage Conditions : Store at -20°C in amber vials under argon atmosphere to prevent photodegradation and oxidation .
- Stability Testing : Monitor via HPLC every 6 months; degradation <2% over 24 months under recommended conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
